molecular formula C28H21NO4 B12945391 (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate

Cat. No.: B12945391
M. Wt: 435.5 g/mol
InChI Key: ABGQOXIZMUEHIU-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is a complex organic compound with the molecular formula C28H21NO4 This compound is known for its unique structural features, which include a fluorenyl group and a xanthene moiety linked through a carbamate bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-hydroxy-9H-xanthene-9-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or xanthene moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:

    Fluorescence: The xanthene moiety can emit fluorescence upon excitation, making it useful in imaging applications.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can modulate cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and share the fluorenyl group.

    Trifluorotoluene: An organic compound with similar solvating properties but different applications.

Uniqueness

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is unique due to its dual functional groups (fluorenyl and xanthene), which provide distinct optical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and specific reactivity.

Biological Activity

The compound (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is an organic molecule characterized by the presence of a fluorenyl group, a xanthenyl moiety, and a carbamate functional group. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

  • Molecular Formula : C28H21NO4
  • Molecular Weight : 435.5 g/mol

The compound's structure includes a carbamate group, known for its versatility in biological systems and potential pharmacological effects. The fluorenyl and xanthenyl units contribute to its unique photophysical properties, which may enhance its utility in various applications.

Biological Activity Overview

Research indicates that compounds containing carbamate groups often exhibit significant biological activities, including:

  • Antitumor Activity : Many xanthones and their derivatives are reported to possess antitumor properties, making this compound a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The structural motifs present in the compound suggest potential anti-inflammatory activity, similar to other xanthone derivatives.
  • Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, which are beneficial for mitigating oxidative stress-related diseases.

Case Studies

  • Antitumor Activity : A study on prenylated xanthones demonstrated their effectiveness against various cancer cell lines. The structural similarity of this compound to these compounds suggests it may exhibit similar antitumor effects .
  • Anti-inflammatory Potential : Research on related xanthenes has shown promising results in reducing inflammation markers in vitro. This indicates that this compound could be explored for its anti-inflammatory properties .
  • Computational Predictions : Using computational methods like PASS (Prediction of Activity Spectra for Substances), predictions indicate that this compound may possess significant pharmacological potential, warranting experimental validation .

Interaction Studies

Understanding how this compound interacts with biological targets is essential. Preliminary studies suggest that the compound may engage in hydrogen bonding and hydrophobic interactions with proteins, which can influence its biological activity.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntitumorHigh
Anti-inflammatoryModerate
AntioxidantModerate

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxy-9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C28H21NO4/c30-17-13-14-23-26(15-17)33-25-12-6-5-11-22(25)27(23)29-28(31)32-16-24-20-9-3-1-7-18(20)19-8-2-4-10-21(19)24/h1-15,24,27,30H,16H2,(H,29,31)

InChI Key

ABGQOXIZMUEHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)O)OC6=CC=CC=C46

Origin of Product

United States

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